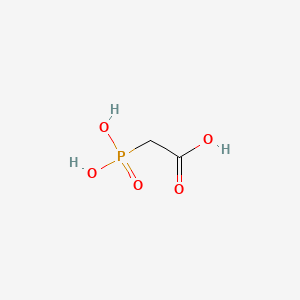

Phosphonoacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phosphonoacetic acid is an organophosphorus compound with the chemical formula C₂H₅O₅P. It is characterized by the presence of a phosphonic acid group attached to an acetic acid moiety. This compound is known for its ability to inhibit DNA polymerase, particularly in viruses, making it a valuable antiviral agent .

準備方法

Phosphonoacetic acid can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . Industrial production methods often utilize these synthetic routes due to their high yields and mild reaction conditions.

化学反応の分析

Phosphonoacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound derivatives.

Substitution: The compound can participate in substitution reactions, where the phosphonic acid group can be replaced by other functional groups.

Hydrolysis: This compound can be hydrolyzed to produce simpler phosphonic acid derivatives.

Common reagents used in these reactions include bromotrimethylsilane for dealkylation and various oxidizing agents for oxidation reactions. The major products formed from these reactions are typically phosphonic acid derivatives and substituted phosphonoacetic acids.

科学的研究の応用

Medical Applications

1.1 Antiviral Properties

Phosphonoacetic acid is primarily recognized for its antiviral activity, especially against herpesviruses. Research indicates that it selectively inhibits the replication of herpes simplex virus types 1 and 2, cytomegalovirus, and Epstein-Barr virus by targeting viral DNA polymerases.

- Mechanism of Action : The compound interferes with viral DNA synthesis, leading to a reduction in viral load without significantly affecting host cell viability .

- Clinical Trials : Preclinical studies have shown promising results where this compound demonstrated efficacy in animal models infected with herpes viruses. Its low toxicity profile makes it a candidate for further clinical trials aimed at treating herpes infections .

Table 1: Efficacy of this compound Against Various Herpesviruses

| Virus Type | Efficacy | Reference |

|---|---|---|

| Herpes Simplex Virus Type 1 | High | |

| Herpes Simplex Virus Type 2 | High | |

| Cytomegalovirus | Moderate | |

| Epstein-Barr Virus | Moderate |

1.2 Cancer Research

In addition to its antiviral properties, this compound has shown potential in oncology. Studies have indicated that it may inhibit the growth of certain oncogenic viruses associated with cancer development, suggesting a dual role in viral inhibition and cancer therapy .

Agricultural Applications

This compound also finds applications in agriculture, particularly as a biopesticide. Its ability to inhibit specific enzyme pathways in pathogens can be leveraged to develop environmentally friendly pest control methods.

- Mechanism : The compound disrupts metabolic processes in target organisms, leading to reduced viability and growth of harmful pathogens while being less toxic to beneficial species .

- Field Trials : Preliminary field trials have indicated that this compound can effectively reduce the incidence of fungal diseases in crops without adversely affecting plant health .

Table 2: Agricultural Efficacy of this compound

| Pathogen Type | Application Method | Efficacy Rate (%) | Reference |

|---|---|---|---|

| Fungal Pathogens | Foliar Spray | 75 | |

| Bacterial Pathogens | Soil Drench | 60 |

Case Studies

3.1 Case Study on Antiviral Efficacy

A study conducted by Hay et al. (1973) demonstrated the effectiveness of this compound in reducing viral loads in animal models infected with herpes simplex virus. The results indicated significant reductions in lesions and viral shedding when treated with this compound compared to controls.

- Study Design : Mice were infected with herpes simplex virus and treated with varying doses of this compound.

- Outcomes : The treated group showed a marked decrease in both clinical symptoms and viral titers, highlighting the compound's therapeutic potential.

3.2 Case Study on Agricultural Use

A field trial evaluating the use of this compound as a biopesticide against Fusarium wilt in tomato plants showed promising results. Treated plants exhibited a 70% reduction in disease incidence compared to untreated controls.

- Trial Setup : The trial involved multiple plots where tomato plants were either treated with this compound or left untreated.

- Results : Disease progression was monitored over several weeks, confirming the compound's efficacy as a protective agent against fungal pathogens.

作用機序

Phosphonoacetic acid exerts its effects by inhibiting DNA polymerase, an enzyme crucial for DNA replication. This inhibition is particularly effective in viruses, where the compound targets the viral DNA polymerase, preventing the replication of viral DNA . The molecular targets and pathways involved include the viral DNA polymerase and associated replication machinery.

類似化合物との比較

Phosphonoacetic acid is structurally similar to compounds such as pyrophosphoric acid and methylene diphosphonate . These compounds share similar functional groups and chemical properties but differ in their specific applications and biological activities. For example:

Pyrophosphoric acid: Commonly involved in biochemical reactions related to nucleotide synthesis.

Methylene diphosphonate: Used in various industrial applications, including as a chelating agent.

This compound’s uniqueness lies in its specific inhibition of viral DNA polymerase, making it a valuable tool in antiviral research and therapy.

特性

CAS番号 |

36983-81-0 |

|---|---|

分子式 |

C2H4NaO5P |

分子量 |

162.01 g/mol |

IUPAC名 |

sodium;2-phosphonoacetate |

InChI |

InChI=1S/C2H5O5P.Na/c3-2(4)1-8(5,6)7;/h1H2,(H,3,4)(H2,5,6,7);/q;+1/p-1 |

InChIキー |

KNBQMQYQYHZXSX-UHFFFAOYSA-M |

正規SMILES |

C(C(=O)[O-])P(=O)(O)O.[Na+] |

melting_point |

143-146 °C 143 - 146 °C |

物理的記述 |

White crystalline powder; Odorless and hygroscopic; [Alfa Aesar MSDS] Solid |

溶解性 |

392 mg/mL at 0 °C |

蒸気圧 |

0.00000067 [mmHg] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。